molecular formula C3H7FO5S2 B1487217 3-Fluorosulfonylpropane-1-sulfonic acid CAS No. 1803571-16-5

3-Fluorosulfonylpropane-1-sulfonic acid

Cat. No.: B1487217
CAS No.: 1803571-16-5
M. Wt: 206.2 g/mol
InChI Key: VUCVJFCRKOZGDZ-UHFFFAOYSA-N
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Description

3-Fluorosulfonylpropane-1-sulfonic acid is a chemical compound with the molecular formula C3H6ClFO4S2 and a molecular weight of 224.66 g/mol . It is known for its unique stability-reactivity balance, making it valuable in various scientific and industrial applications.

Safety and Hazards

The safety information for 3-Sulfopropane-1-sulfonyl fluoride includes several hazard statements such as H302, H314, and H335 . Precautionary statements include P260, P261, P264, P270, P271, P280, P301+P312, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P330, P363, P403+P233, P405, P501 .

Future Directions

Direct fluorosulfonylation with fluorosulfonyl radicals has emerged as a concise and efficient approach for producing sulfonyl fluorides . This method has opened new horizons for the synthesis of sulfonyl fluorides .

Biochemical Analysis

Biochemical Properties

3-Sulfopropane-1-sulfonyl fluoride plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. It interacts with enzymes such as sulfotransferases, which are responsible for the sulfonation of various substrates . The compound binds to the active site of these enzymes, inhibiting their activity and thereby affecting the sulfonation process. This interaction is crucial for understanding the compound’s role in biochemical pathways and its potential therapeutic applications.

Cellular Effects

The effects of 3-Sulfopropane-1-sulfonyl fluoride on cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism . The compound has been shown to inhibit glycolysis, a critical metabolic pathway, by interacting with key enzymes involved in the process. This inhibition leads to changes in cellular energy production and can affect cell growth and proliferation. Additionally, 3-Sulfopropane-1-sulfonyl fluoride can induce apoptosis in certain cell types by disrupting mitochondrial function and triggering cell death pathways .

Molecular Mechanism

At the molecular level, 3-Sulfopropane-1-sulfonyl fluoride exerts its effects through specific binding interactions with biomolecules. It acts as an enzyme inhibitor by binding to the active sites of target enzymes, preventing their normal function . This inhibition can lead to a cascade of molecular events, including changes in gene expression and alterations in cellular signaling pathways. The compound’s ability to inhibit enzyme activity is a key aspect of its molecular mechanism of action.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Sulfopropane-1-sulfonyl fluoride can change over time. The compound’s stability and degradation are important factors to consider when studying its long-term effects on cellular function . Studies have shown that the compound remains stable under certain conditions but can degrade over time, leading to a decrease in its inhibitory activity. Long-term exposure to 3-Sulfopropane-1-sulfonyl fluoride can result in sustained inhibition of target enzymes and prolonged effects on cellular processes.

Dosage Effects in Animal Models

The effects of 3-Sulfopropane-1-sulfonyl fluoride vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant inhibition of enzyme activity and adverse effects . Studies have shown that high doses of 3-Sulfopropane-1-sulfonyl fluoride can cause toxicity and adverse effects, including changes in bone histopathology and locomotor activity in animal models . Understanding the dosage effects is crucial for determining the compound’s therapeutic potential and safety profile.

Metabolic Pathways

3-Sulfopropane-1-sulfonyl fluoride is involved in various metabolic pathways, particularly those related to sulfonation The compound interacts with sulfotransferases, which catalyze the transfer of sulfonate groups to substrates This interaction affects the overall metabolic flux and can influence the levels of metabolites in the cell

Transport and Distribution

The transport and distribution of 3-Sulfopropane-1-sulfonyl fluoride within cells and tissues are critical for its activity . The compound is transported across cell membranes and distributed to various cellular compartments. It interacts with transporters and binding proteins that facilitate its movement within the cell. The localization and accumulation of 3-Sulfopropane-1-sulfonyl fluoride in specific cellular compartments can affect its activity and function.

Subcellular Localization

3-Sulfopropane-1-sulfonyl fluoride is localized to specific subcellular compartments, which can influence its activity and function . The compound may be directed to particular organelles or cellular structures through targeting signals or post-translational modifications. Understanding the subcellular localization of 3-Sulfopropane-1-sulfonyl fluoride is important for elucidating its role in cellular processes and its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluorosulfonylpropane-1-sulfonic acid can be achieved through a one-pot process that involves the transformation of sulfonates or sulfonic acids into sulfonyl fluorides . This method features mild reaction conditions and utilizes readily available reagents. The process typically involves the use of phase transfer catalysts such as potassium fluoride (KF) and 18-crown-6-ether in acetonitrile .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product.

Chemical Reactions Analysis

Properties

IUPAC Name

3-fluorosulfonylpropane-1-sulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7FO5S2/c4-10(5,6)2-1-3-11(7,8)9/h1-3H2,(H,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUCVJFCRKOZGDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CS(=O)(=O)O)CS(=O)(=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7FO5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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